2-Bromo-6-chloro-3-methylphenol

Overview

Description

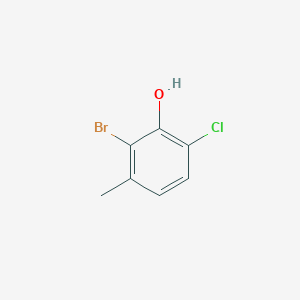

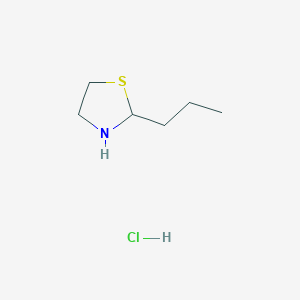

2-Bromo-6-chloro-3-methylphenol is a chemical compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-chloro-3-methylphenol is1S/C7H6BrClO/c1-4-2-3-5 (9)7 (10)6 (4)8/h2-3,10H,1H3 . This indicates that the compound has a bromine atom, a chlorine atom, and a hydroxyl group attached to a benzene ring, which also has a methyl group. Physical And Chemical Properties Analysis

2-Bromo-6-chloro-3-methylphenol is a liquid at room temperature . It has a molecular weight of 221.48 .Scientific Research Applications

Environmental and Chemical Transformations

2-Bromo-6-chloro-3-methylphenol is involved in various environmental and chemical processes, indicating its relevance in understanding and managing pollution and chemical reactions. For instance, the methylation of halogenated phenols by bacterial cell extracts demonstrates the biodegradation potential of microorganisms towards halogenated organic compounds, including those similar to 2-bromo-6-chloro-3-methylphenol, highlighting the microbial pathways that could mitigate environmental pollution by halogenated phenols (Neilson et al., 1988).

Water Treatment and Disinfection Byproducts

The formation of bromophenols during water treatment processes, such as chlorination, presents a challenge due to their potential to contribute to taste and odor problems in drinking water. Research on the kinetics and mechanisms of bromophenol formation, including compounds structurally related to 2-bromo-6-chloro-3-methylphenol, helps in understanding how water treatment processes might be optimized to minimize the presence of these undesirable byproducts (Acero et al., 2005).

Analytical Methods for Taints in Wines

Analytical methods developed to identify compounds responsible for taints and off-flavors in wines, including halogenated phenols, are crucial for maintaining wine quality. The identification and quantification of compounds, such as 2-chloro-6-methylphenol (a structurally similar compound to 2-bromo-6-chloro-3-methylphenol), help in pinpointing the sources of off-flavors, thereby aiding in the improvement of wine production and storage practices (Capone et al., 2010).

Environmental Toxicology

Understanding the environmental concentrations and toxicology of brominated phenols, such as 2,4,6-tribromophenol, provides insight into the broader category of compounds including 2-bromo-6-chloro-3-methylphenol. Such research is essential for assessing the ecological and health impacts of brominated organic compounds, which can serve as degradation products of flame retardants and have potential toxic effects on wildlife and humans (Koch & Sures, 2018).

Chemical Synthesis and Applications

The study of bromophenols' reactivity and transformation during chemical processes, including oxidation reactions with potassium permanganate, sheds light on the environmental fate of such compounds and their potential to form more toxic or reactive intermediates. This knowledge can inform the development of safer industrial practices and environmental remediation strategies to address pollution from brominated compounds (Jiang et al., 2014).

Safety And Hazards

properties

IUPAC Name |

2-bromo-6-chloro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFDHSSTNJYBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-methylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)

![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)

![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)